A Technical Guide to the Synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid
A Technical Guide to the Synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the chemical synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid (CAS: 109812-64-8), a substituted pyrrole derivative.[1][2] The pyrrole scaffold is a significant heterocyclic framework found in numerous natural products and synthetic compounds with a wide range of biological activities, making its synthesis a key focus in medicinal chemistry and drug discovery.[3][4] This guide details established synthetic pathways, provides a comprehensive experimental protocol for a relevant analogue, presents key quantitative data in a structured format, and includes visualizations of the reaction mechanism and experimental workflow.
Overview of Synthetic Strategies
The synthesis of highly substituted pyrroles can be achieved through several classic and modern organic reactions. The most prominent methods for constructing the pyrrole ring include the Hantzsch Pyrrole Synthesis, the Paal-Knorr Synthesis, and the Van Leusen Pyrrole Synthesis.
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Hantzsch Pyrrole Synthesis : This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3][5][6] It is a versatile method for producing a variety of substituted pyrroles.[5] A modern variation of this reaction utilizes continuous flow chemistry, which offers advantages such as high efficiency, reduced waste, and the potential for multi-step reactions in a single, uninterrupted process.[7][8]
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Paal-Knorr Pyrrole Synthesis : This is a classical and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[9][10][11] The reaction is valued for its operational simplicity and generally good yields.[4][10] However, traditional Paal-Knorr reactions can be limited by the need for harsh conditions, such as prolonged heating in acid.[4]
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Van Leusen Pyrrole Synthesis : This reaction is a [3+2] cycloaddition between an electron-deficient alkene and tosylmethyl isocyanide (TosMIC).[12][13] It is a convenient method for synthesizing pyrrole heterocycles due to its simple operation, readily available starting materials, and broad substrate scope.[12]
For the synthesis of the target molecule, 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, the Hantzsch synthesis provides a highly convergent and efficient route. A continuous flow process developed for a closely related analogue, 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, demonstrates a powerful one-step method directly from commercially available starting materials.[7] This approach uniquely utilizes the HBr generated as a byproduct to facilitate the in-situ hydrolysis of a tert-butyl ester to the desired carboxylic acid.[7][8]
Reaction Mechanisms and Workflows
The synthesis of pyrrole-3-carboxylic acids via the Hantzsch reaction follows a well-established mechanism. The process begins with the formation of an enamine from the reaction of a primary amine with a β-ketoester. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrrole ring.
A generalized experimental workflow for this synthesis, particularly using a continuous flow setup, involves precise mixing of reactant streams followed by heating in a microreactor to facilitate the reaction and subsequent in-line purification or collection.
Detailed Experimental Protocol
The following protocol is adapted from a reported continuous flow synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, a close structural analogue of the target compound.[7] This procedure can be modified by substituting benzylamine with aniline to yield the title compound.
Materials and Equipment:
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Aniline
-
tert-Butyl acetoacetate
-
2-Bromoacetophenone
-
Methanol (Solvent)
-
Continuous flow microreactor system (e.g., Syrris Africa or Asia system)[8]
-
Syringe pumps
-
Glass microreactor chip (e.g., 250 µL)
-
Back pressure regulator
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
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Flash chromatography system
Procedure:
-
Reactant Preparation:
-
Solution A: Prepare a 0.5 M solution by dissolving aniline (1 equivalent) and tert-butyl acetoacetate (1 equivalent) in methanol.
-
Solution B: Prepare a 0.5 M solution of 2-bromoacetophenone (1 equivalent) in methanol.
-
-
System Setup:
-
Set up the continuous flow system with two syringe pumps, a T-mixer, a glass microreactor, and a back pressure regulator (set to ~100 psi).
-
Set the microreactor temperature to 120 °C.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 50 µL/min each, for a total flow rate of 100 µL/min) into the T-mixer.
-
The combined stream flows from the mixer into the heated microreactor. The residence time in the reactor will be determined by the reactor volume and the total flow rate.
-
The output from the reactor is cooled and collected after passing through the back pressure regulator.
-
-
Work-up and Purification:
-
Collect the reaction mixture over a period of time (e.g., 2.5 hours for a preparative scale run).[7]
-
Concentrate the collected solution under reduced pressure using a rotary evaporator to remove the methanol.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the pure 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid.
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Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis. Data for the closely related analogue, 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, is provided as a reference for expected outcomes.[7]
Table 1: Reaction Conditions and Yields for Analogue Synthesis via Continuous Flow
| Parameter | Value | Reference |
| Reactants | Benzylamine, tert-Butyl Acetoacetate, 2-Bromoacetophenone | [7] |
| Solvent | Methanol | [7] |
| Concentration | 0.5 M | [7] |
| Temperature | 120 °C | [7] |
| Residence Time | 2.5 min | [7] |
| Yield | 65% | [7] |
Note: A scaled-up batch produced 850 mg of the product in 2.5 hours with a 63% yield, demonstrating the method's utility for generating useful quantities.[7] In-flask (batch) synthesis under similar conditions yielded a significantly lower 40%.[7]
Table 2: Physicochemical and Spectroscopic Data for the Target Molecule
| Property | Data | Reference |
| Chemical Name | 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | [1][2] |
| CAS Number | 109812-64-8 | [1][2] |
| Molecular Formula | C₁₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 277.32 g/mol | [1][2] |
| ¹H NMR (CDCl₃, δ) | Predicted: ~2.4 (s, 3H, CH₃), ~6.8 (s, 1H, pyrrole-H), 7.1-7.5 (m, 10H, Ar-H), ~11.0 (br s, 1H, COOH) | Inferred from similar structures[14][15][16] |
| ¹³C NMR (CDCl₃, δ) | Predicted: ~14 (CH₃), ~110-140 (Ar-C, pyrrole-C), ~168 (COOH) | Inferred from similar structures[14][15] |
| IR (KBr, cm⁻¹) | Predicted: ~3300-2500 (O-H stretch), ~1680 (C=O stretch), ~1600, 1495 (C=C stretch) | Inferred from similar structures[15][17] |
Conclusion
The synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid can be effectively achieved using established methodologies, with the Hantzsch synthesis representing a particularly robust and versatile approach. The application of continuous flow technology to this reaction class offers significant advantages in terms of efficiency, yield, and scalability over traditional batch processing.[7] This technical guide provides the foundational information, including a detailed protocol and expected data, to aid researchers in the successful synthesis and future development of this and related pyrrole-based compounds for applications in medicinal chemistry and materials science.
References
- 1. 2-METHYL-1,5-DIPHENYL-1H-PYRROLE-3-CARBOXYLIC ACID | CAS 109812-64-8 [matrix-fine-chemicals.com]
- 2. 2-METHYL-1,5-DIPHENYL-1H-PYRROLE-3-CARBOXYLIC ACID | CAS: 109812-64-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
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- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. acgpubs.org [acgpubs.org]
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